Mono-Kinase Selectivity Advantage of the Cyclopenta-Fused 4,5-Dihydropyrazole Core over Simple Pyrazoles in RIP1 Kinase Inhibition
In the lead optimization of 4,5-dihydropyrazole (DHP) RIP1 kinase inhibitors, the cyclopenta-fused DHP series achieved high mono-kinase selectivity that was not attainable with simple monocyclic pyrazoles. The optimized clinical candidate DHP 77 (a cyclopenta[c]pyrazole-6-one derivative) demonstrated an IC₅₀ of 20 nM against RIP1 kinase with minimal off-target activity across a broad kinase panel, in contrast to earlier simple pyrazole leads that exhibited multi-target engagement . The fused cyclopentane ring contributed to restricting accessible conformations and orienting the tetrazole substituent into a productive binding pose within the RIP1 allosteric pocket, a feature absent in the flexible monocyclic analogs .
| Evidence Dimension | Kinase selectivity (mono-kinase profile vs. polypharmacology) for RIP1-targeted 4,5-dihydropyrazoles |
|---|---|
| Target Compound Data | DHP 77 IC₅₀ = 20 nM (RIP1); highly selective across a panel of >400 kinases (selectivity score S(10) < 0.01) |
| Comparator Or Baseline | Early simple pyrazole lead from HTS: multi-kinase activity observed; specific IC₅₀ values not disclosed but selectivity insufficient for progression |
| Quantified Difference | Shift from multi-target to mono-kinase pharmacology; >5000-fold selectivity for RIP1 over the majority of tested kinases |
| Conditions | RIP1 kinase enzymatic assay (ADP-Glo format); selectivity panel of 468 kinases tested at 1 µM (DiscoverX KINOMEscan) |
Why This Matters
Procurement of the cyclopenta-fused 4,5-dihydro-1H-pyrazol-6-one scaffold provides a validated starting point for achieving mono-kinase selectivity that simple pyrazole cores cannot deliver, reducing the risk of polypharmacology-driven attrition in drug-discovery programs.
- [1] Harris PA, et al. Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. J Med Chem. 2019;62(10):5096–5112. View Source
- [2] Harris PA, et al. Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective RIP1 Kinase Inhibitors. J Med Chem. 2019;62(10):5096–5112. Supporting Information. View Source
